Fimasartan potassium anhydrous

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fimasartan potassium anhydrous is a non-peptide angiotensin II receptor antagonist (ARB) used primarily for the treatment of hypertension and heart failure. It works by blocking the angiotensin II receptor type 1 (AT1), thereby reducing vasoconstriction and promoting vasodilation. This compound is marketed under the brand name Kanarb and was first approved for use in South Korea in 2010 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of fimasartan potassium anhydrous involves several key steps:

Starting Materials: The synthesis begins with 2-(2-butyl-4-hydroxy-6-methylpyrimidine-5-yl)-N,N-dimethylacetamide and N-(triphenylmethyl)-5-(4’-bromomethyl-biphenyl-2-yl) tetrazole.

Reaction Conditions: These starting materials react in the presence of an alkali metal hydride in a mixed solvent of ethyl acetate and DMF to form an intermediate compound.

Hydrolysis: The intermediate compound undergoes hydrolysis under acidic conditions to remove the protective group.

Thioamidation: The resulting compound is subjected to a thioamidation reaction with Lawesson’s reagent.

Salt Formation: Finally, the compound reacts with potassium hydroxide in a mixture of isopropyl alcohol and water to form this compound

Industrial Production Methods

Industrial production of this compound typically involves direct compression techniques to avoid the loss of water of crystallization and to maintain the stability of the drug. This method ensures that the drug’s crystal form remains unchanged .

化学反応の分析

Fimasartan potassium anhydrous undergoes several types of chemical reactions:

Reduction: Reduction reactions are also possible, but detailed information on these reactions is limited.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include methanol, acetonitrile, and potassium dihydrogen phosphate buffer . Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Fimasartan potassium anhydrous has a wide range of scientific research applications:

Chemistry: It is used in the development of new antihypertensive drugs and in studies related to angiotensin II receptor antagonists.

Biology: Research focuses on its effects on cellular pathways and its potential protective effects against various cardiovascular conditions.

Medicine: Clinical studies have shown its efficacy in treating hypertension and heart failure.

作用機序

Fimasartan potassium anhydrous exerts its effects by selectively blocking the angiotensin II receptor type 1 (AT1). Angiotensin II activates AT1, leading to vasoconstriction and increased noradrenaline release, which further increases vasoconstriction via action at α1-adrenergic receptors. By antagonizing AT1, this compound prevents vasoconstriction and reduces aldosterone secretion, leading to increased natriuresis and a reduction in blood volume. These effects collectively produce an antihypertensive effect .

類似化合物との比較

Fimasartan potassium anhydrous is compared with other angiotensin II receptor antagonists such as losartan, candesartan, valsartan, telmisartan, olmesartan, and irbesartan. Fimasartan is unique due to its higher potency and longer duration of action compared to losartan. It also has a higher affinity for the AT1 receptor and does not exhibit partial agonistic effects on the angiotensin II receptor in animal models .

Similar Compounds

- Losartan

- Candesartan

- Valsartan

- Telmisartan

- Olmesartan

- Irbesartan

This compound stands out due to its unique chemical structure and its superior efficacy in reducing blood pressure and providing cardiovascular protection .

特性

| 1402813-38-0 | |

分子式 |

C27H30KN7OS |

分子量 |

539.7 g/mol |

IUPAC名 |

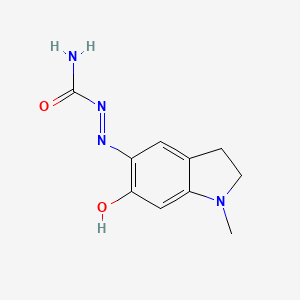

potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide |

InChI |

InChI=1S/C27H30N7OS.K/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;/q-1;+1 |

InChIキー |

OCKQGXSJNJCCDO-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.[K+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。